

Dasminapant: A Technical Guide to its Molecular Structure, Properties, and Anti-Cancer Activity

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Compound of Interest

Compound Name: *Dasminapant*

Cat. No.: *B605532*

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Introduction

Dasminapant, also known as APG-1387, is a potent, second-generation small molecule that acts as a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, leading to therapeutic resistance and poor prognosis. By mimicking the endogenous protein SMAC, **Dasminapant** blocks the activity of key IAPs, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), thereby promoting programmed cell death (apoptosis) in malignant cells. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to **Dasminapant**.

Molecular Structure and Physicochemical Properties

Dasminapant is a chemically synthesized molecule with a complex structure designed for high-affinity binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins.

Table 1: Physicochemical Properties of **Dasminapant**

Property	Value	Source
Synonyms	APG-1387, SM-1387	[1]
Chemical Formula	C ₆₀ H ₇₂ N ₁₀ O ₁₀ S ₂	[1]
Molecular Weight	1157.42 g/mol	[1]
CAS Number	1570231-89-8	[1][2]
Appearance	Solid powder	[1]
Purity	>98%	[1]
Solubility	Soluble in DMSO, not in water.	[1]
Storage	Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C.	[1]

Mechanism of Action and Signaling Pathways

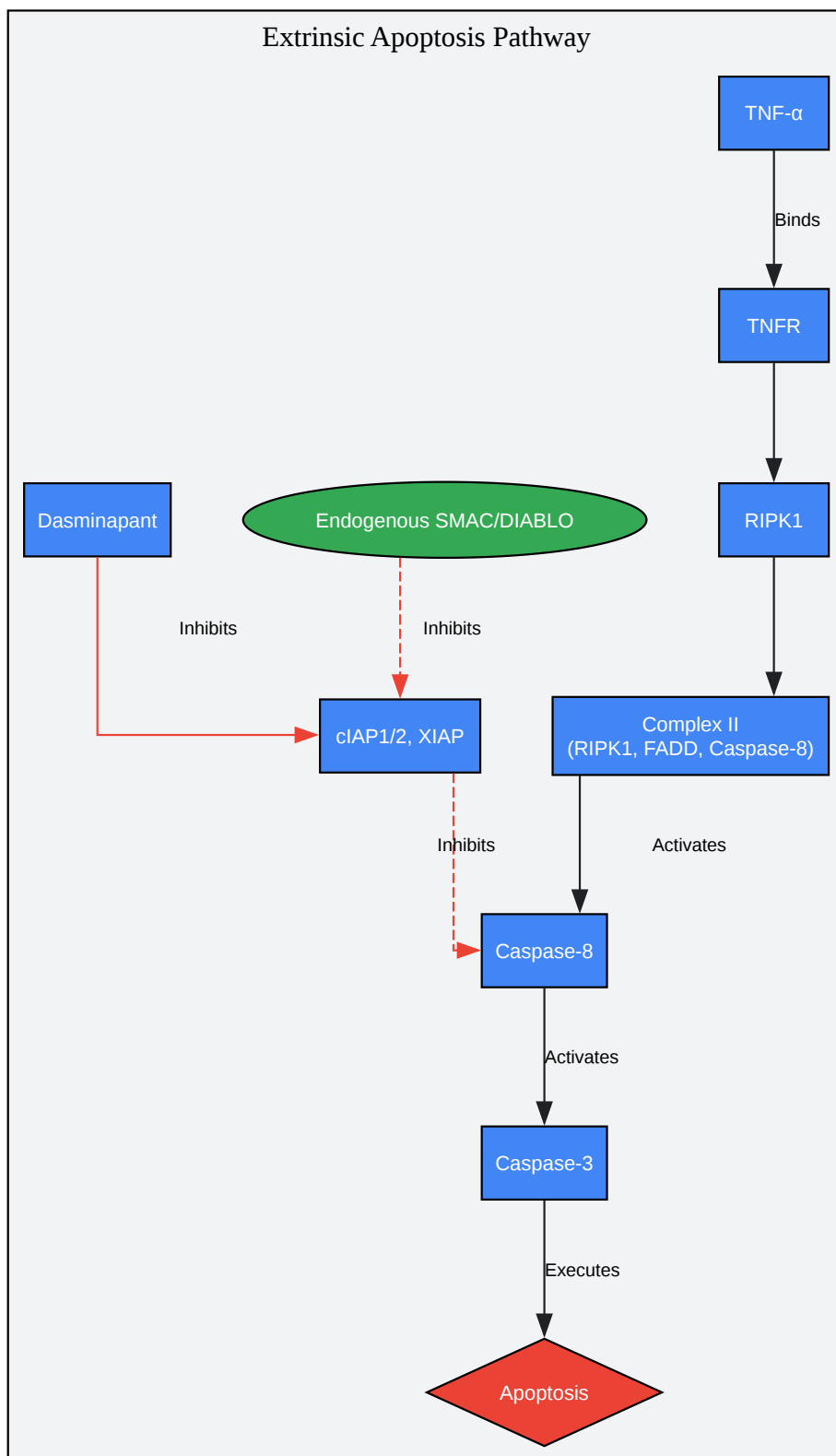
Dasminapant exerts its pro-apoptotic effects by targeting and neutralizing IAP proteins, which are critical regulators of apoptosis.

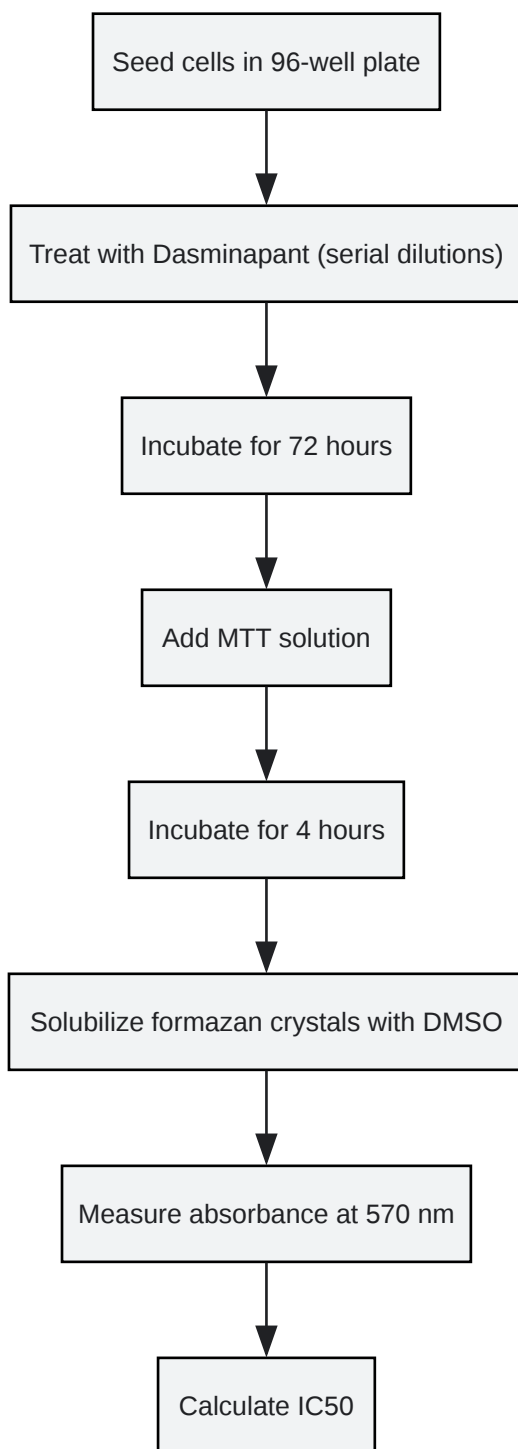
Inhibition of IAP Proteins

IAP proteins, particularly XIAP, cIAP1, and cIAP2, inhibit apoptosis by directly binding to and inactivating caspases (the primary executioners of apoptosis) or by modulating signaling pathways such as NF-κB. **Dasminapant**, by mimicking the IAP-binding motif of the endogenous pro-apoptotic protein SMAC/DIABLO, competitively binds to the BIR domains of IAPs.[1] This binding displaces caspases from XIAP, allowing their activation. Furthermore, the binding of **Dasminapant** to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][2] The depletion of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway and promoting the production of pro-inflammatory and pro-apoptotic cytokines like TNF-α.[1]

Induction of Apoptosis

By relieving IAP-mediated inhibition of caspases and promoting a pro-apoptotic cellular environment, **Dasminapant** effectively induces apoptosis in cancer cells. This process is characterized by the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), key hallmarks of apoptosis.^[2]^[3]





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